(S)-Piperazine-2-carbonitrile

Übersicht

Beschreibung

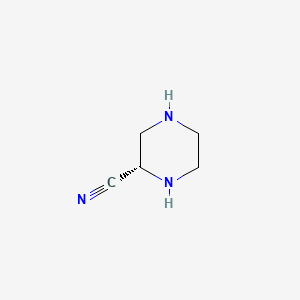

(S)-Piperazine-2-carbonitrile is a chiral compound with significant importance in various fields of chemistry and pharmacology It is characterized by the presence of a piperazine ring substituted with a nitrile group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Piperazine-2-carbonitrile typically involves the reaction of piperazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the temperature maintained at around 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor to maintain consistent reaction conditions and improve yield. The process involves the use of high-purity starting materials and precise control of reaction parameters to ensure the production of high-quality this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium amide in liquid ammonia at low temperatures.

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-Piperazine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of (S)-Piperazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The piperazine ring provides structural stability and enhances the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Piperazine: A parent compound with similar structural features but lacking the nitrile group.

2-Cyanopyrrolidine: Another nitrile-containing compound with a different ring structure.

N-Methylpiperazine: A derivative with a methyl group substitution.

Uniqueness: (S)-Piperazine-2-carbonitrile is unique due to its chiral nature and the presence of both a piperazine ring and a nitrile group. This combination imparts distinct chemical and biological properties, making it valuable in various applications.

Biologische Aktivität

(S)-Piperazine-2-carbonitrile is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring with a nitrile group at the second carbon position. This configuration imparts unique chemical properties that facilitate its interaction with various biological targets. The compound's structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors:

- Enzyme Inhibition : The nitrile group can form hydrogen bonds with active sites on enzymes, leading to inhibition. This property has been utilized in studies investigating its effects on various enzymes involved in metabolic pathways.

- Receptor Binding : The compound has been shown to bind to specific receptors, modulating their activity. This interaction is crucial for its potential use in treating neurological disorders and other conditions.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. A study compared its efficacy against various cancer cell lines, revealing significant inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| SK-OV-3 | 12.67 |

| HeLa | 4.67 |

| A-549 | 15.00 |

These findings suggest that this compound may serve as a lead compound for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against several bacterial strains, indicating its potential as an antibiotic agent.

Acetylcholinesterase Inhibition

This compound derivatives have been studied for their ability to inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation in the nervous system:

| Derivative | AChE Inhibition (%) |

|---|---|

| Compound A | 85 |

| Compound B | 75 |

This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Neurological Disorders

In a study focusing on neurological applications, this compound was tested for its effects on cognitive function in animal models. Results indicated improved memory retention and reduced neuroinflammation, supporting its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Case Study 2: Cancer Treatment

Another study investigated the use of this compound in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines, suggesting that this compound could overcome drug resistance mechanisms .

Eigenschaften

IUPAC Name |

(2S)-piperazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGJYEBAJZLAJX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](CN1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659965 | |

| Record name | (2S)-Piperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212303-37-1 | |

| Record name | (2S)-Piperazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.